Cas no 1374302-04-1 (4-Ethyl-3-Fluorophenylboronic Acid)

4-Ethyl-3-Fluorophenylboronic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-Ethyl-3-Fluorophenylboronic Acid
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4-Ethyl-3-Fluorophenylboronic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E939068-100mg |
4-Ethyl-3-fluorophenylboronic Acid |
1374302-04-1 | 100mg |
$ 135.00 | 2022-06-05 | ||
TRC | E939068-10mg |
4-Ethyl-3-fluorophenylboronic Acid |
1374302-04-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-7925663-0.5g |
(4-ethyl-2-fluorophenyl)boronic acid |
1374302-04-1 | 95% | 0.5g |
$1001.0 | 2024-05-22 | |
Enamine | EN300-7925663-1.0g |
(4-ethyl-2-fluorophenyl)boronic acid |
1374302-04-1 | 95% | 1.0g |
$1043.0 | 2024-05-22 | |
Apollo Scientific | PC907267-100mg |
4-Ethyl-3-fluorophenylboronic acid |
1374302-04-1 | 95% | 100mg |
£88.00 | 2025-02-22 | |
A2B Chem LLC | AI33094-25mg |
4-Ethyl-3-fluorophenylboronic acid |
1374302-04-1 | > 95% | 25mg |
$290.00 | 2024-04-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E907654-25mg |
4-Ethyl-3-fluorophenylboronic acid |
1374302-04-1 | 95% | 25mg |
¥2,430.00 | 2022-01-11 | |
Apollo Scientific | PC907267-250mg |
4-Ethyl-3-fluorophenylboronic acid |
1374302-04-1 | 95% | 250mg |
£144.00 | 2025-02-22 | |
Apollo Scientific | PC907267-1g |
4-Ethyl-3-fluorophenylboronic acid |
1374302-04-1 | 95% | 1g |
£390.00 | 2025-02-22 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E907654-5mg |
4-Ethyl-3-fluorophenylboronic acid |
1374302-04-1 | 95% | 5mg |
¥828.00 | 2022-01-11 |
4-Ethyl-3-Fluorophenylboronic Acid Related Literature
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
Additional information on 4-Ethyl-3-Fluorophenylboronic Acid
Comprehensive Guide to 4-Ethyl-3-Fluorophenylboronic Acid (CAS No. 1374302-04-1): Properties, Applications, and Industry Insights
4-Ethyl-3-Fluorophenylboronic Acid (CAS No. 1374302-04-1) is a specialized boronic acid derivative widely utilized in pharmaceutical research, agrochemical development, and material science. This compound belongs to the arylboronic acid family, known for its unique reactivity in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. With the rising demand for fluorinated compounds in drug discovery—driven by their enhanced metabolic stability and bioavailability—this chemical has garnered significant attention from researchers and industry professionals alike.
The molecular structure of 4-Ethyl-3-Fluorophenylboronic Acid combines an ethyl substituent and a fluorine atom on the phenyl ring, offering distinct electronic and steric properties. These features make it invaluable for designing small-molecule inhibitors and PET radiotracers, particularly in oncology and CNS drug development. Recent studies highlight its role in optimizing kinase inhibitors, addressing challenges like drug resistance—a hot topic in cancer therapeutics discussions across platforms like PubMed and ResearchGate.
From an industrial perspective, the compound’s stability under ambient conditions and compatibility with green chemistry protocols align with the global shift toward sustainable synthesis. Manufacturers now emphasize low-residue production methods to meet stringent regulatory standards, responding to queries frequently searched in chemical databases (e.g., "How to handle boronic acids safely?" or "Scaling up Suzuki couplings"). Analytical techniques such as HPLC purity testing and NMR characterization ensure batch consistency, critical for applications like OLED materials—where purity directly impacts device efficiency.
Emerging trends also link 4-Ethyl-3-Fluorophenylboronic Acid to proteolysis-targeting chimera (PROTAC) development, a breakthrough in targeted protein degradation. This connection positions the compound at the forefront of next-generation therapeutics, a subject dominating 2024’s scientific conferences. Additionally, its use in metal-organic frameworks (MOFs) for gas storage solutions reflects interdisciplinary innovation, answering search-engine queries like "boronic acids in smart materials."
For researchers sourcing this material, key considerations include storage conditions (recommended: inert atmosphere, -20°C) and compatibility with Pd catalysts. Suppliers often provide tech bulletins detailing optimized reaction conditions—addressing common user questions such as "How to improve boronic acid coupling yields?" As the industry prioritizes structure-activity relationship (SAR) studies, this compound’s versatility ensures its relevance in high-impact journals and patent filings worldwide.
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